molecular formula C19H15NO4S B2888788 Methyl 3-[4-(benzoylamino)phenoxy]-2-thiophenecarboxylate CAS No. 900015-15-8

Methyl 3-[4-(benzoylamino)phenoxy]-2-thiophenecarboxylate

Cat. No.: B2888788
CAS No.: 900015-15-8
M. Wt: 353.39
InChI Key: CXCYFZVKPLUGLD-UHFFFAOYSA-N
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Description

Methyl 3-[4-(benzoylamino)phenoxy]-2-thiophenecarboxylate (CAS 900015-15-8) is a synthetic organic compound with the molecular formula C19H15NO4S and a molecular weight of 353.4 . It is a thiophene-carboxylate derivative, a class of compounds known to exhibit significant biological activity in scientific research. Studies on structurally similar compounds have demonstrated potent anti-inflammatory properties in vivo . Furthermore, related anthranilic acid and thiophene derivatives have been investigated for their role as modulators of multi-drug resistance (MDR), showing potential to inhibit P-glycoprotein (P-gp) and thereby enhance the efficacy of cytotoxic agents in resistant cancers . The compound's structure, which incorporates phenoxy and benzoylamino linkers, makes it a valuable scaffold in medicinal chemistry for developing novel therapeutic agents. With a melting point predicted to be within a range typical for similar complex organics (e.g., 99-101°C for a related structure) , this chemical serves as a key intermediate for researchers in organic synthesis and drug discovery. It is supplied for laboratory research applications only.

Properties

IUPAC Name

methyl 3-(4-benzamidophenoxy)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4S/c1-23-19(22)17-16(11-12-25-17)24-15-9-7-14(8-10-15)20-18(21)13-5-3-2-4-6-13/h2-12H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCYFZVKPLUGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[4-(benzoylamino)phenoxy]-2-thiophenecarboxylate typically involves the esterification of 2-thiophenecarboxylic acid with methanol in the presence of a catalyst. The benzoylamino group is introduced through a nucleophilic substitution reaction involving 4-aminophenol and benzoyl chloride. The final step involves the coupling of the benzoylamino phenol derivative with the thiophene ester under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-(benzoylamino)phenoxy]-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoylamino group can be reduced to form the corresponding amine.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[4-(benzoylamino)phenoxy]-2-thiophenecarboxylate is a synthetic organic compound featuring a thiophene ring, a benzoylamino group, and a methoxy carbonyl group. It has a molecular formula of and a molecular weight of approximately . This compound is considered for applications in pharmaceuticals and organic synthesis due to its functional groups.

Potential Applications

This compound has potential applications in pharmaceuticals and organic synthesis. Its diverse functional groups allow for modifications for use in medicinal chemistry.

Scientific Research

This compound is a versatile material in scientific research. Interaction studies are crucial for understanding how this compound interacts with biological targets. Preliminary data suggests that it may interact with specific enzymes or receptors involved in cancer pathways. Further studies using techniques such as molecular docking and binding assays are recommended to elucidate these interactions.

This compound exhibits significant biological activity. Studies suggest potential anti-cancer properties, as compounds with similar structures have shown efficacy against various cancer cell lines. The presence of the thiophene moiety may contribute to antimicrobial activities, making it a candidate for further biological evaluation.

Mechanism of Action

The mechanism of action of Methyl 3-[4-(benzoylamino)phenoxy]-2-thiophenecarboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 3-[4-(benzoylamino)phenoxy]-2-thiophenecarboxylate with structurally related compounds from the evidence:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Purity/Applications Reference
This compound (Target Compound) Benzoylamino-phenoxy, thiophene-2-carboxylate ~381.4* Not explicitly stated (inferred) N/A
Methyl 3-{4-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate 3-Phenylpropanoyl-amino-phenoxy 381.4 ≥95% purity; research use
Methyl 3-amino-5-(4-benzyloxyphenyl)thiophene-2-carboxylate Benzyloxy-phenoxy, amino-thiophene 368.4 (calc. from C21H20N2O3S) Lab reagent; no bioactivity data
Methyl 3-amino-4-methylthiophene-2-carboxylate Amino, methyl-thiophene 171.2 (C7H9NO2S) Research applications (exact use N/A)

*Estimated based on analog in .

Key Differences and Implications

Substituent Effects: The benzoylamino group in the target compound distinguishes it from analogs with simpler substituents (e.g., benzyloxy in or methyl/amino in ). This group may improve binding to biological targets (e.g., enzymes or receptors) due to its planar aromatic structure and hydrogen-bonding capacity.

Molecular Weight and Complexity :

  • The target compound (~381.4 g/mol) is heavier than simpler analogs like (171.2 g/mol), suggesting differences in pharmacokinetic properties (e.g., absorption, distribution).
  • Higher molecular weight analogs (e.g., and ) are typically used in specialized research contexts, such as drug discovery or polymer chemistry.

Purity and Availability: Analogs like are commercially available with ≥95% purity, indicating their utility in controlled experiments.

Research Findings

  • Agrochemical Relevance : Compounds with triazine or sulfonylurea motifs () highlight the importance of aromatic heterocycles in pesticide development. While the target compound lacks these groups, its thiophene core could similarly interact with biological targets in pests or plants .
  • Chromatographic Behavior: lists retention times for chlorobenzoyl-phenoxy derivatives (e.g., methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate at 0.65 min). This suggests that the target compound’s benzoylamino-phenoxy group might influence its chromatographic retention in analytical studies .

Biological Activity

Methyl 3-[4-(benzoylamino)phenoxy]-2-thiophenecarboxylate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound is characterized by the following structural formula:

  • Molecular Formula : C19H15NO4S
  • Molecular Weight : 353.39 g/mol

The structure includes a thiophene ring, a benzoylamino group, and a methoxy carbonyl group, which contribute to its biological properties. The presence of these functional groups suggests potential interactions with various biological targets, enhancing its pharmacological profile .

This compound may exert its biological effects through several mechanisms:

  • Receptor Interaction : The compound may act as a ligand for specific receptors, influencing signaling pathways involved in cell proliferation and apoptosis.
  • Enzyme Inhibition : It may inhibit certain enzymes that are critical in metabolic pathways, thereby affecting cellular functions.
  • Antimicrobial Activity : Preliminary studies indicate that thiophene derivatives often exhibit antimicrobial properties, suggesting that this compound could also possess similar effects .

Anticancer Properties

Research indicates that compounds with structural similarities to this compound have shown efficacy against various cancer cell lines. For instance, studies have demonstrated that related thiophene derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Effects

The thiophene moiety is known for its potential antimicrobial properties. Studies on similar compounds have revealed significant activity against bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests that this compound could be evaluated for its antimicrobial efficacy .

Case Studies

  • Antitumor Activity : A study published in the European Journal of Medicinal Chemistry explored the synthesis and biological evaluation of thiophene derivatives. It was found that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). This compound's structural features suggest it could be a candidate for similar studies .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of thiophene derivatives showed promising results against Staphylococcus aureus and Escherichia coli. The study suggested that modifications to the thiophene ring could enhance antibacterial activity, indicating potential for this compound in developing new antimicrobial agents .

Data Tables

The following table summarizes key properties and comparisons with related compounds:

Compound NameMolecular FormulaMolecular WeightNotable Features
This compoundC19H15NO4S353.39 g/molContains benzoylamino and methoxycarbonyl groups
Methyl 3-amino-2-thiophenecarboxylateC12H11NO4S257.29 g/molLacks phenoxy group; simpler structure
Methyl 3-{4-[(2-fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylateC19H14FNO4S368.38 g/molContains fluorine substituent enhancing activity

Q & A

Q. What are the standard synthetic protocols for Methyl 3-[4-(benzoylamino)phenoxy]-2-thiophenecarboxylate, and how is purity confirmed?

Methodological Answer: The synthesis typically involves a multi-step reaction starting with 4-(benzoylamino)phenol and 2-thiophenecarboxylic acid derivatives. A common approach uses coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate esterification between the phenolic oxygen and the thiophene carboxylate . Post-synthesis, purity is confirmed via:

  • Nuclear Magnetic Resonance (NMR) : To verify functional group integration and structural integrity.
  • High-Performance Liquid Chromatography (HPLC) : For quantitative purity assessment (>95% by area normalization) .
  • Mass Spectrometry (MS) : To confirm molecular weight and detect impurities .

Q. What analytical techniques are essential for characterizing this compound's structure and purity?

Methodological Answer: Key techniques include:

Technique Application Parameters
1H/13C NMR Assigns proton and carbon environments, confirming substituent positionsDMSO-d6 solvent, 400–600 MHz
FT-IR Identifies functional groups (e.g., amide C=O at ~1650 cm⁻¹)KBr pellet method
HPLC Quantifies purity; reverse-phase C18 columns with acetonitrile/water gradients
LC-MS Combines separation with mass confirmation; ESI+ mode for ion detection

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yield or impurity issues?

Methodological Answer: Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) improve reaction homogeneity .
  • Catalyst Tuning : Substituting DMAP with 1-hydroxybenzotriazole (HOBt) reduces side reactions .
  • Temperature Control : Maintaining 0–5°C during coupling steps minimizes thermal degradation .
  • Workup Refinement : Use of preparative TLC or column chromatography (silica gel, ethyl acetate/hexane) for impurity removal .

Example Optimization Table:

Condition Yield (%) Purity (%) Reference
DMF, 0°C, DCC/DMAP7292
THF, RT, DCC/HOBt6895
CH₂Cl₂, 5°C, EDC/HCl6588

Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., HDAC inhibition vs. kinase modulation) can be addressed via:

  • Orthogonal Assays : Confirm HDAC inhibition using fluorogenic substrate assays alongside Western blotting for acetylated histone H3 .
  • Binding Studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify target affinity .
  • Structural Analog Analysis : Compare activity of derivatives (e.g., trifluoromethyl or chloro-substituted analogs) to identify SAR trends .

Q. How can computational modeling aid in understanding the structure-activity relationship (SAR) of this compound?

Methodological Answer:

  • Molecular Docking : Predict binding modes to HDACs using software like AutoDock Vina; prioritize residues (e.g., Zn²⁺ in HDAC active sites) .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., in GROMACS) .
  • QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric parameters (logP) with IC50 values to design potent analogs .

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